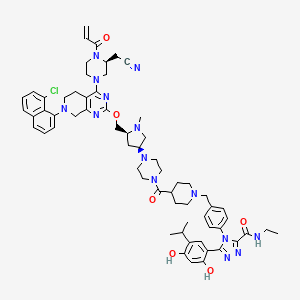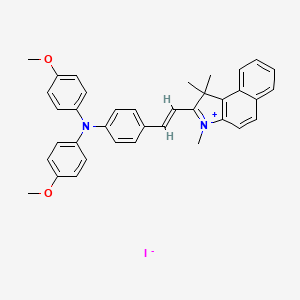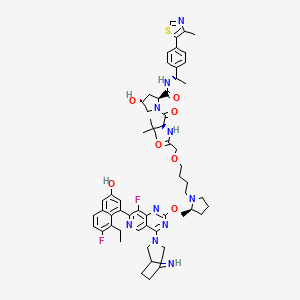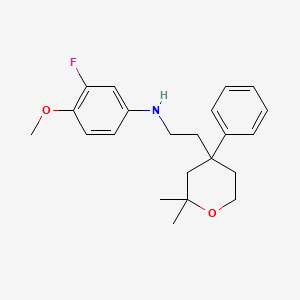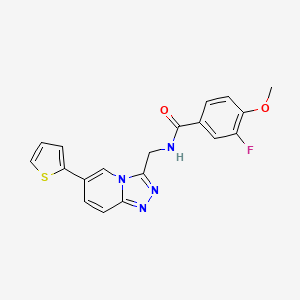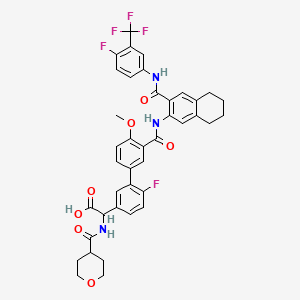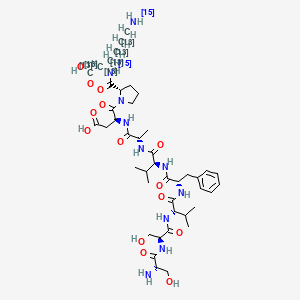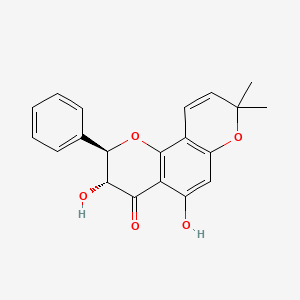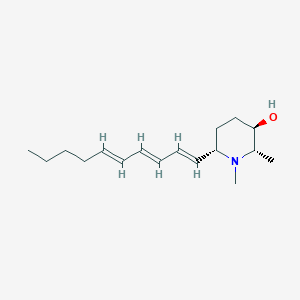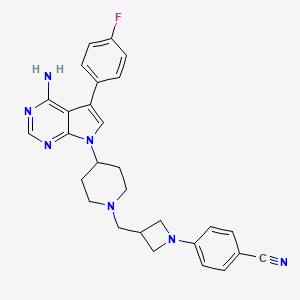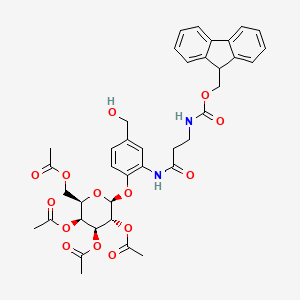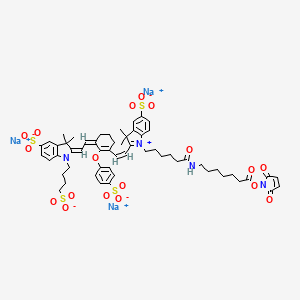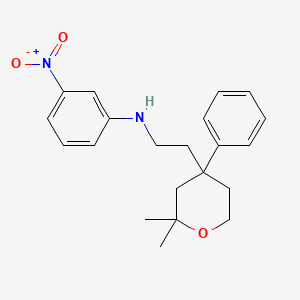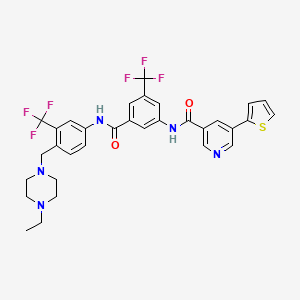
Antimalarial agent 37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimalarial agent 37 is a compound that has shown significant potential in the treatment of malaria, a disease caused by Plasmodium parasites and transmitted through the bites of infected mosquitoes. Malaria remains a major global health concern, particularly in tropical and subtropical regions. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 37 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-ethylphenyl-3-thiosemicarbazide with benzaldehydes to form thiosemicarbazone ligands. These ligands are then complexed with transition metals such as cobalt, nickel, copper, and zinc to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product. Advanced techniques like molecular docking and density functional theory (DFT) analysis are often employed to enhance the efficiency and efficacy of the synthesis .
化学反応の分析
Types of Reactions
Antimalarial agent 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
These derivatives are often evaluated for their efficacy against Plasmodium species .
科学的研究の応用
Antimalarial agent 37 has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its chemical properties and potential as a building block for synthesizing other antimalarial agents.
Biology: Researchers investigate the biological activity of the compound against Plasmodium parasites and its potential to inhibit parasite growth.
Medicine: The compound is evaluated for its therapeutic potential in treating malaria and other parasitic infections.
作用機序
The mechanism of action of Antimalarial agent 37 involves its interaction with specific molecular targets within the Plasmodium parasite. The compound is believed to interfere with the parasite’s metabolic pathways, leading to the inhibition of parasite growth and replication. Molecular docking studies have shown that the compound binds to key enzymes and proteins, disrupting their function and ultimately killing the parasite .
類似化合物との比較
Similar Compounds
Similar compounds to Antimalarial agent 37 include other thiosemicarbazone ligands and their metal complexes, such as:
- 4-ethylphenyl-3-thiosemicarbazide
- Benzaldehyde-based thiosemicarbazones
- Transition metal complexes of thiosemicarbazones
Uniqueness
This compound is unique due to its high potency and efficacy against Plasmodium parasites. The compound’s ability to form stable complexes with transition metals enhances its antimalarial activity, making it a promising candidate for further development as an antimalarial drug .
特性
分子式 |
C32H29F6N5O2S |
|---|---|
分子量 |
661.7 g/mol |
IUPAC名 |
N-[3-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-5-(trifluoromethyl)phenyl]-5-thiophen-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C32H29F6N5O2S/c1-2-42-7-9-43(10-8-42)19-20-5-6-25(16-27(20)32(36,37)38)40-29(44)21-13-24(31(33,34)35)15-26(14-21)41-30(45)23-12-22(17-39-18-23)28-4-3-11-46-28/h3-6,11-18H,2,7-10,19H2,1H3,(H,40,44)(H,41,45) |
InChIキー |
BTGSBHHFFZEONB-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


